molecular formula C12H9NO4S B1505444 (4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone CAS No. 66938-50-9

(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone

Cat. No.: B1505444
CAS No.: 66938-50-9
M. Wt: 263.27 g/mol
InChI Key: GDBFHFJAGCNLJV-UHFFFAOYSA-N
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Description

(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone is a useful research compound. Its molecular formula is C12H9NO4S and its molecular weight is 263.27 g/mol. The purity is usually 95%.
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Biological Activity

(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of substituted thiophenes with appropriate aryl ketones. The method utilized often includes electrophilic aromatic substitution or coupling reactions that yield the desired product with good yields and purity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms. Below are some key findings:

Anticancer Activity

  • Inhibition of Tumor Growth : In vivo studies have demonstrated that compounds similar to this compound significantly inhibit tumor growth in xenograft models. For example, derivatives with similar structural motifs showed IC50 values ranging from 2.6 to 18 nM across various cancer cell lines, indicating potent antiproliferative effects .
  • Mechanism of Action : The compound appears to interact with microtubules, acting through the colchicine site of tubulin. This interaction disrupts microtubule polymerization, which is crucial for cancer cell division and proliferation .
  • Cell Cycle Arrest : Studies have shown that certain derivatives can arrest the cell cycle in the G2/M phase, further contributing to their antiproliferative activity .

Structure-Activity Relationship (SAR)

The positioning of substituents on the phenyl and thiophene rings plays a significant role in modulating biological activity. For instance:

  • Methoxy Group Positioning : The presence and position of methoxy groups on the phenyl ring have been correlated with increased potency against cancer cells . Compounds with methoxy groups at specific positions demonstrated enhanced binding affinity to target proteins involved in cell cycle regulation.

Case Study 1: In Vivo Efficacy

A study conducted on a series of thiophene derivatives, including this compound, revealed substantial tumor growth inhibition in human osteosarcoma xenograft models. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a novel anticancer agent .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer properties of related compounds. It was found that these compounds selectively inhibit telomerase activity in cancer cells, which is pivotal for maintaining telomere length and cellular immortality . This suggests that this compound may also exert effects beyond mere cytotoxicity.

Data Summary Table

Biological ActivityIC50 Values (nM)Mechanism
Antiproliferative2.6 - 18Microtubule disruption
Telomerase InhibitionNot specifiedTelomere maintenance interference
Cell Cycle ArrestNot specifiedG2/M phase arrest

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Its structure allows for interaction with various biological targets, making it a candidate for further investigation.

Case Study: Anticancer Activity
Recent studies have demonstrated that (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone exhibits significant cytotoxic effects on cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism
MCF-715.2Apoptosis induction
A54912.8CDK inhibition
HCT11610.5PARP inhibition

These findings suggest that the compound may induce apoptosis and inhibit key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) and poly(ADP-ribose) polymerases (PARPs) .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

Synthetic Routes
The compound can be synthesized through several methods, including:

  • Condensation Reactions : The reaction of thiophene derivatives with substituted phenyl ketones.
  • Electrophilic Substitution : Utilizing electrophiles to introduce functional groups onto the aromatic rings.

These synthetic strategies are critical for producing derivatives that may have enhanced biological activity or novel properties .

Material Science

In material science, this compound has potential applications in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

Properties and Applications
The compound's thiophene moiety contributes to its electronic characteristics, making it suitable for use in organic electronic devices. Research is ongoing to explore its effectiveness in improving charge transport and stability in organic solar cells .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 3-position of the phenyl ring undergoes selective reduction to form amino derivatives. This reaction is critical for generating intermediates for pharmaceuticals or agrochemicals.

Reaction Conditions :

  • Catalyst : Palladium on carbon (Pd/C) or iron in acidic media (e.g., HCl)

  • Reducing Agent : Hydrogen gas (H₂) or ammonium formate

  • Solvent : Ethanol or methanol

  • Temperature : 25–80°C

Example Reaction :

 4 Methoxy 3 nitrophenyl thiophen 2 yl methanoneH2,Pd CEtOH 4 Methoxy 3 aminophenyl thiophen 2 yl methanone\text{ 4 Methoxy 3 nitrophenyl thiophen 2 yl methanone}\xrightarrow[\text{H}_2,\text{Pd C}]{\text{EtOH}}\text{ 4 Methoxy 3 aminophenyl thiophen 2 yl methanone}

Key Data :

  • Yield: 75–92%

  • Characterization: Disappearance of the nitro IR stretch (~1,520 cm⁻¹) and emergence of NH₂ signals in ¹H NMR (δ = 4.8–5.2 ppm).

Oxidation of the Methoxy Group

The methoxy group at the 4-position can be oxidized to a carbonyl or hydroxyl group under controlled conditions.

Reaction Conditions :

  • Oxidizing Agent : KMnO₄ (acidic) or HNO₃

  • Solvent : Acetic acid or H₂O

  • Temperature : 60–100°C

Example Reaction :

 4 Methoxy 3 nitrophenyl thiophen 2 yl methanoneHNO3Δ 4 Carboxy 3 nitrophenyl thiophen 2 yl methanone\text{ 4 Methoxy 3 nitrophenyl thiophen 2 yl methanone}\xrightarrow[\text{HNO}_3]{\Delta}\text{ 4 Carboxy 3 nitrophenyl thiophen 2 yl methanone}

Key Data :

  • Yield: 65–78%

  • Byproduct: Demethylation may occur concurrently, forming phenolic derivatives.

Nucleophilic Aromatic Substitution

The nitro group activates the phenyl ring for nucleophilic substitution at the 2- and 6-positions (meta to nitro).

Reaction Conditions :

  • Nucleophile : Hydroxide, amines, or thiols

  • Base : K₂CO₃ or Et₃N

  • Solvent : DMF or DMSO

  • Temperature : 80–120°C

Example Reaction :

 4 Methoxy 3 nitrophenyl thiophen 2 yl methanone+NaSH 4 Methoxy 3 nitro 2 sulfhydrylphenyl thiophen 2 yl methanone\text{ 4 Methoxy 3 nitrophenyl thiophen 2 yl methanone}+\text{NaSH}\rightarrow \text{ 4 Methoxy 3 nitro 2 sulfhydrylphenyl thiophen 2 yl methanone}

Key Data :

  • Yield: 50–68%

  • Selectivity: Favors para substitution to methoxy due to steric and electronic effects.

Electrophilic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution at the 5-position (alpha to sulfur).

Reaction Conditions :

  • Electrophile : Br₂, HNO₃, or AcCl

  • Catalyst : FeBr₃ or H₂SO₄

  • Solvent : CHCl₃ or acetic acid

Example Reaction :

 4 Methoxy 3 nitrophenyl thiophen 2 yl methanone+Br2FeBr3 4 Methoxy 3 nitrophenyl 5 bromothiophen 2 yl methanone\text{ 4 Methoxy 3 nitrophenyl thiophen 2 yl methanone}+\text{Br}_2\xrightarrow{\text{FeBr}_3}\text{ 4 Methoxy 3 nitrophenyl 5 bromothiophen 2 yl methanone}

Key Data :

  • Yield: 82–90%

  • Regioselectivity: Confirmed via NOESY NMR (proximity of Br to carbonyl).

Carbonyl Group Reactivity

The ketone participates in condensation and addition reactions.

Reaction TypeConditionsProductYieldSource
Grignard Addition RMgX, THF, 0°C → RTTertiary alcohol derivative70–85%
Schiff Base Formation RNH₂, EtOH, refluxImine-linked conjugates60–75%
Reduction to Alcohol NaBH₄, MeOHSecondary alcohol88–95%

Cyclization Reactions

Intramolecular cyclization is feasible if functional groups are positioned appropriately.

Example : Base-mediated cyclization to form fused heterocycles:

 4 Methoxy 3 nitrophenyl thiophen 2 yl methanoneKOHEtOHThieno 2 3 b quinolinone derivative\text{ 4 Methoxy 3 nitrophenyl thiophen 2 yl methanone}\xrightarrow[\text{KOH}]{\text{EtOH}}\text{Thieno 2 3 b quinolinone derivative}

Key Data :

  • Yield: 55–70%

  • Mechanism: Enolate formation followed by attack on the nitro-activated phenyl ring.

Photochemical Reactions

The nitro group facilitates photoinduced electron transfer, enabling unique transformations.

Example : UV irradiation in the presence of amines generates radical intermediates, leading to C–N bond formation at the thiophene ring .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone?

The synthesis typically involves multi-step methodologies, including:

  • Friedel-Crafts acylation : Reaction of thiophene derivatives with acylating agents under Lewis acid catalysis (e.g., AlCl₃) to form the methanone core .
  • Nitration and methoxylation : Sequential functionalization of aromatic rings using nitric acid/sulfuric acid mixtures for nitration and methylating agents (e.g., dimethyl sulfate) for methoxy group introduction .
  • Purification : Column chromatography or recrystallization to isolate the final product, with purity verified via HPLC or TLC .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, with characteristic shifts for thiophene (δ ~7.0–7.5 ppm) and nitro groups (δ ~8.5 ppm) .
  • X-ray crystallography : Resolves molecular geometry, confirming dihedral angles between aromatic rings (e.g., 17.84° between chlorophenyl and pyrazole rings in related structures) and hydrogen-bonding networks .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and nitro (NO₂, ~1500–1350 cm⁻¹) functional groups .

Q. How is the compound’s stability assessed under varying experimental conditions?

  • Thermogravimetric analysis (TGA) : Evaluates thermal decomposition profiles.
  • pH stability studies : Tests solubility and degradation in acidic/basic buffers (e.g., 0.1 M HCl/NaOH) via UV-Vis spectroscopy .
  • Light sensitivity : Monitors photodegradation using controlled UV exposure and HPLC analysis .

Advanced Research Questions

Q. How can researchers optimize low yields in the Friedel-Crafts acylation step?

  • Catalyst screening : Compare Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance electrophilic substitution efficiency .
  • Solvent effects : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates or ionic liquid media to improve reaction kinetics .
  • In situ monitoring : Employ real-time FTIR or Raman spectroscopy to track acylation progress and adjust stoichiometry .

Q. What strategies resolve contradictions in reported biological activities of structurally similar methanones?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., nitro vs. methoxy groups) to isolate contributions to bioactivity .
  • Computational modeling : Density functional theory (DFT) calculations predict electronic effects (e.g., nitro group’s electron-withdrawing impact on thiophene reactivity) .
  • Dose-response assays : Validate discrepancies using standardized cell lines (e.g., HepG2 for cytotoxicity) and statistical meta-analysis .

Q. How do electronic effects of substituents influence cross-coupling reactivity?

  • Nitro group : Reduces electron density on the phenyl ring, directing electrophilic attacks to meta/para positions and slowing Suzuki-Miyaura couplings .
  • Methoxy group : Enhances resonance stabilization, potentially increasing stability of intermediates in Ullmann or Buchwald-Hartwig reactions .
  • Thiophene moiety : Acts as a π-donor, facilitating Pd-catalyzed couplings via coordination to transition metal catalysts .

Q. What crystallographic challenges arise during polymorph screening?

  • Crystal packing analysis : Identify dominant intermolecular interactions (e.g., C–H···O hydrogen bonds in related structures) using SHELX software .
  • Twinned crystals : Apply non-linear least-squares refinement (SADABS) to correct intensity data for overlapping lattices .
  • Temperature-dependent studies : Resolve thermal motion artifacts by collecting data at 100 K (vs. 296 K) to reduce atomic displacement parameters .

Q. Methodological Considerations

Q. How to design controlled experiments for assessing catalytic efficiency in methanone synthesis?

  • Control groups : Compare yields with/without catalysts (e.g., AlCl₃) and under inert (N₂) vs. aerobic conditions .
  • Kinetic profiling : Use stopped-flow NMR to measure reaction rates and identify rate-limiting steps .
  • Isotopic labeling : Introduce ¹³C in the carbonyl group to trace acylation pathways via isotopic enrichment analysis .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cytochrome P450) using crystal structures from the PDB .
  • Molecular dynamics (MD) simulations : Analyze ligand-protein stability over 100-ns trajectories (GROMACS) to assess hydrogen bond persistence .
  • QSAR models : Corrogate descriptors (e.g., logP, polar surface area) with bioactivity data from PubChem assays .

Q. Data Interpretation and Validation

Q. How to validate conflicting NMR assignments for thiophene protons?

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating through-space and through-bond couplings .
  • Isotopic substitution : Synthesize deuterated analogs to simplify splitting patterns .
  • Comparative analysis : Cross-reference with databases (e.g., SDBS) for known thiophene derivatives .

Q. What statistical approaches address variability in biological replicate experiments?

  • ANOVA : Identify significant differences (p < 0.05) across triplicate assays .
  • Bland-Altman plots : Visualize agreement between technical replicates in dose-response curves .
  • Power analysis : Determine sample sizes required to detect ≥20% effect sizes with 80% confidence .

Properties

IUPAC Name

(4-methoxy-3-nitrophenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c1-17-10-5-4-8(7-9(10)13(15)16)12(14)11-3-2-6-18-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBFHFJAGCNLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CS2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705220
Record name (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66938-50-9
Record name (4-Methoxy-3-nitrophenyl)-2-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66938-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxy-3-nitrophenyl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone
(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone
(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone
(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone
(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone
(4-Methoxy-3-nitrophenyl)(thiophen-2-YL)methanone

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